![molecular formula C18H13ClFNO3 B2878217 4-[(2-氯-4-氟苯基)甲氧基]喹啉-2-甲酸甲酯 CAS No. 1359391-89-1](/img/structure/B2878217.png)

4-[(2-氯-4-氟苯基)甲氧基]喹啉-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

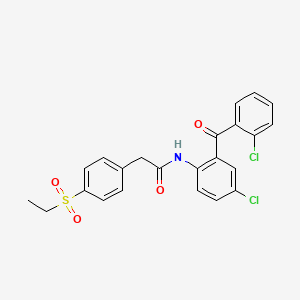

The synthesis of quinoline derivatives, such as “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate”, often involves the use of new strategies on par with the reported methods . For instance, novel trifluoro methyl-containing quinolino-pyrazoles were synthesized using 3-aryl-1H-pyrazole-4-carbaldehydes and 1-(2-methyl-substituted)quinolin-4-yl)hydrazines intermediates .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate” is intricate and offers a unique perspective in understanding molecular interactions. It’s part of the quinoline derivatives, which are known for their versatility in many significant fields .科学研究应用

新型合成路线

研究人员已经开发出创新的合成方法来构建喹啉-2-甲酸盐衍生物,包括4-[(2-氯-4-氟苯基)甲氧基]喹啉-2-甲酸甲酯,突出了它们在制药工业应用中的潜在效用。例如,已经描述了一种利用铑催化的2-乙烯基苯胺与α-重氮羰基化合物进行氧化[5+1]环化的有效途径,证明了这种方法与各种官能团的相容性(Wang等人,2018年)。

生物学应用

喹啉衍生物因其作为荧光团、抗氧化剂和放射保护剂的功效而得到认可,为生物化学和医学做出了重大贡献。它们特别有价值,用于研究各种生物系统,包括它们在DNA荧光团开发中的潜力(Aleksanyan和Hambardzumyan,2013年)。此外,某些衍生物已被评估其对多种癌细胞系的抗增殖活性,提供了对构效关系的见解,并确定了有希望的化合物,以便作为多靶点受体酪氨酸激酶抑制剂进一步开发(Li等人,2013年)。

材料科学和化学

在材料科学中,喹啉衍生物的改性已被探索用于合成具有改进的热稳定性和可加工性的新型材料。例如,取代喹啉的铝和锌配合物显示出增强的热稳定性并发出蓝绿色光,在光电器件中具有潜在应用(Barberis和Mikroyannidis,2006年)。

作用机制

Target of Action

It’s known that quinoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate” involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that quinoline derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It’s known that quinoline derivatives can have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-4-2-3-5-15(13)21-16)24-10-11-6-7-12(20)8-14(11)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKDCFLKUUYBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2878145.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)

![methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2878153.png)

![11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2878155.png)